![molecular formula C21H28O4 B5594245 4-tert-butylcyclohexyl 5-oxo-2-phenyltetrahydro-3-furancarboxylate](/img/structure/B5594245.png)
4-tert-butylcyclohexyl 5-oxo-2-phenyltetrahydro-3-furancarboxylate
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Description
Synthesis Analysis
The synthesis of structurally related compounds involves intricate procedures including intramolecular lactonization reactions and characterizations through NMR spectroscopy and mass spectrometry. An example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate via intramolecular lactonization, showcasing the complexity involved in forming cyclic compounds with tert-butyl groups and ester functionalities (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is determined through techniques like single crystal X-ray diffraction analysis, which reveals the presence of diastereomers and specific spatial arrangements. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate exhibits a 1:1 ratio of diastereomers within a monoclinic space group, highlighting the importance of stereochemistry in these molecules (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl groups and furan rings, such as Diels-Alder reactions and intramolecular photocyclisation, are pivotal for constructing complex molecular architectures. The preparation and reactivity of 2-amido substituted furans show the utility of these compounds in forming highly functionalized molecules through cycloaddition reactions (Padwa et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are crucial for understanding the material aspects of these compounds. For instance, the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate via X-ray crystallography and DFT analyses provides insights into the intramolecular hydrogen bonding that influences solubility and crystallinity (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents. The electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate, for instance, showcase the influence of the tert-butyl group on the hydrogenation process and the resulting stereochemistry of the products (Matteis & Utley, 1992).
Safety and Hazards
The safety data sheet for a related compound, 4-tert-Butylcyclohexanol, indicates that it causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If it comes in contact with eyes, it is advised to rinse cautiously with water for several minutes and to get medical attention if eye irritation persists .
properties
IUPAC Name |
(4-tert-butylcyclohexyl) 5-oxo-2-phenyloxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-21(2,3)15-9-11-16(12-10-15)24-20(23)17-13-18(22)25-19(17)14-7-5-4-6-8-14/h4-8,15-17,19H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCZJYLOKUHTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2CC(=O)OC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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